molecular formula C14H12ClNO4S B2452200 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid CAS No. 311800-51-8

2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

Cat. No.: B2452200
CAS No.: 311800-51-8
M. Wt: 325.76
InChI Key: ILEGAEKNESXVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H12ClNO4S and a molecular weight of 325.77 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 3-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a chloro group and a sulfonamide group attached to a benzoic acid core makes it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

2-chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-9-3-2-4-10(7-9)16-21(19,20)11-5-6-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEGAEKNESXVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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